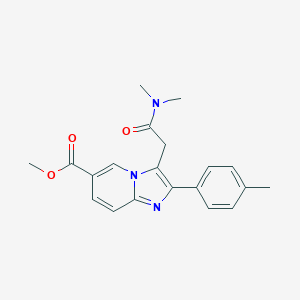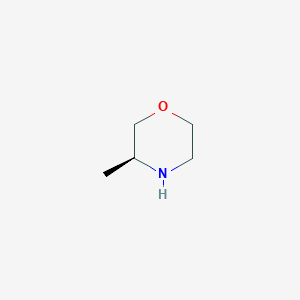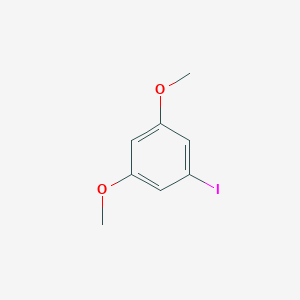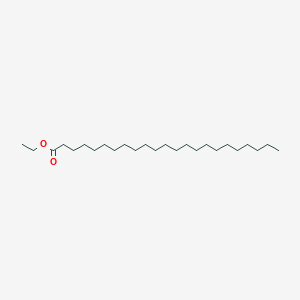![molecular formula C14H20O7 B029238 [(1S,2R,6R,8S,9R)-4,4-Dimethyl-10-oxo-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-yl] 2,2-dimethylpropanoate CAS No. 243982-76-5](/img/structure/B29238.png)
[(1S,2R,6R,8S,9R)-4,4-Dimethyl-10-oxo-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-yl] 2,2-dimethylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1S,2R,6R,8S,9R)-4,4-Dimethyl-10-oxo-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-yl] 2,2-dimethylpropanoate is a chemical compound that has gained significant attention in scientific research. This compound is also known as DMTS, and it has been studied for its potential applications in various fields.
Mecanismo De Acción
DMTS exerts its effects through the inhibition of enzymes involved in various metabolic pathways. For example, DMTS inhibits the activity of succinate dehydrogenase, which is involved in the electron transport chain. This inhibition results in the accumulation of succinate, leading to the disruption of cellular respiration. DMTS also inhibits the activity of isocitrate lyase, which is involved in the glyoxylate cycle. This inhibition results in the accumulation of isocitrate, leading to the disruption of the metabolic pathway.
Efectos Bioquímicos Y Fisiológicos
DMTS has been shown to have several biochemical and physiological effects. In vitro studies have shown that DMTS can inhibit the growth of various fungi and bacteria, including Candida albicans, Aspergillus niger, and Escherichia coli. In vivo studies have shown that DMTS can inhibit the growth of tumors in mice. DMTS has also been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMTS has several advantages for lab experiments. It is relatively easy to synthesize, and it has a long shelf life. DMTS is also stable under various conditions, making it suitable for use in a wide range of experiments. However, DMTS has some limitations. It is highly reactive and can react with other compounds, leading to the formation of unwanted byproducts. DMTS is also toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of DMTS. One potential direction is the development of DMTS-based antifungal and antibacterial agents. Another direction is the study of the effects of DMTS on various metabolic pathways. Additionally, the use of DMTS in the production of polymeric materials is an area that warrants further investigation. Finally, the development of new synthesis methods for DMTS could lead to the production of higher quality DMTS with fewer unwanted byproducts.
Conclusion:
In conclusion, [(1S,2R,6R,8S,9R)-4,4-Dimethyl-10-oxo-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-yl] 2,2-dimethylpropanoate, or DMTS, is a chemical compound with potential applications in various fields. DMTS has been shown to possess antifungal, antibacterial, and antitumor properties, and it has been used as a pesticide and cross-linking agent. DMTS exerts its effects through the inhibition of enzymes involved in various metabolic pathways, and it has several biochemical and physiological effects. While DMTS has advantages for lab experiments, it also has some limitations. Finally, there are several future directions for the study of DMTS, including the development of DMTS-based agents and the study of its effects on various metabolic pathways.
Métodos De Síntesis
DMTS can be synthesized through several methods, including the reaction of 2,2-dimethylpropanoic acid with 1,2,4,5-tetraoxane in the presence of trifluoroacetic anhydride. Another method involves the reaction of 2,2-dimethylpropanoic acid with 1,2,4,5-tetraoxane in the presence of boron trifluoride etherate. Both methods have been reported to yield high-quality DMTS.
Aplicaciones Científicas De Investigación
DMTS has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, DMTS has been shown to possess antifungal, antibacterial, and antitumor properties. In agriculture, DMTS has been used as a pesticide due to its ability to inhibit the growth of fungi and bacteria. In material science, DMTS has been used as a cross-linking agent in the production of polymeric materials.
Propiedades
Número CAS |
243982-76-5 |
|---|---|
Nombre del producto |
[(1S,2R,6R,8S,9R)-4,4-Dimethyl-10-oxo-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-yl] 2,2-dimethylpropanoate |
Fórmula molecular |
C14H20O7 |
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
[(1S,2R,6R,8S,9R)-4,4-dimethyl-10-oxo-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C14H20O7/c1-13(2,3)12(16)19-8-6-7(17-10(8)15)9-11(18-6)21-14(4,5)20-9/h6-9,11H,1-5H3/t6-,7-,8+,9+,11+/m0/s1 |
Clave InChI |
GAEJYJBXEWYVOB-CQKCGHAMSA-N |
SMILES isomérico |
CC1(O[C@@H]2[C@@H]3[C@@H]([C@H](C(=O)O3)OC(=O)C(C)(C)C)O[C@@H]2O1)C |
SMILES |
CC1(OC2C3C(C(C(=O)O3)OC(=O)C(C)(C)C)OC2O1)C |
SMILES canónico |
CC1(OC2C3C(C(C(=O)O3)OC(=O)C(C)(C)C)OC2O1)C |
Sinónimos |
1,2-O-(1-Methylethylidene)-β-L-Idofuranuronic Acid γ-Lactone 5-(2,2-Dimethylpropanoate); |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(6-(Methoxycarbonyl)-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B29164.png)
![6-(Methoxycarbonyl)-2-(4-methylphenyl)imidazo[1,2-A]pyridine](/img/structure/B29165.png)




![Ethyl 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzoate](/img/structure/B29174.png)



![4-[3-[Ethyl(3-phenylpropyl)amino]propyl]phenol](/img/structure/B29196.png)

